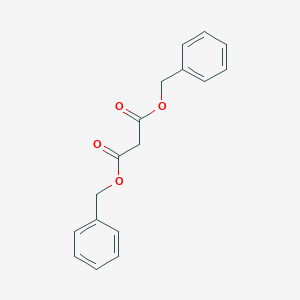

Dibenzyl malonate

Description

Properties

IUPAC Name |

dibenzyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(20-12-14-7-3-1-4-8-14)11-17(19)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCSKVXWRJEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164478 | |

| Record name | Dibenzyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15014-25-2 | |

| Record name | Dibenzyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15014-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015014252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15014-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibenzyl malonate CAS number and properties

An In-Depth Technical Guide to Dibenzyl Malonate

This compound (CAS No. 15014-25-2) is a diester of malonic acid and benzyl alcohol, widely utilized in organic synthesis as a versatile building block.[1] Its chemical structure features a central methylene group flanked by two benzyloxycarbonyl groups. This arrangement confers unique reactivity, making it a valuable reagent for researchers, particularly in the fields of medicinal chemistry and drug development. The benzyl ester groups offer stability and can be selectively removed under mild conditions, such as hydrogenolysis, which is a key advantage in the synthesis of complex molecules.[1]

Core Properties and Identification

This compound is identified by the CAS number 15014-25-2.[1][2][3] Its fundamental properties are summarized below, providing essential data for laboratory and research applications.

| Identifier | Value | Reference |

| CAS Number | 15014-25-2 | [1][2][3] |

| Molecular Formula | C₁₇H₁₆O₄ | [1][4][5] |

| Molecular Weight | 284.31 g/mol | [1][2][4] |

| Linear Formula | CH₂(CO₂CH₂C₆H₅)₂ | [2] |

| InChI Key | RYFCSKVXWRJEOB-UHFFFAOYSA-N | [1][5] |

| EC Number | 239-099-2 | [2][3] |

| Beilstein/REAXYS | 1998264 | [2][5] |

| Physical & Chemical Properties | Value | Reference |

| Appearance | Clear, colorless to light yellow liquid | [3][5][6] |

| Boiling Point | 188 °C at 0.2 mmHg | [1][3][5][6] |

| Density | 1.137 g/mL at 25 °C | [1][3][5][6] |

| Refractive Index (n²⁰/D) | 1.546 | [3][5][6] |

| Flash Point | >230 °F (>110 °C) | [3][5] |

| Water Solubility | Sparingly soluble | [3][5][6] |

| Solvent Miscibility | Miscible in all proportions with ether and alcohol | [3][5][6] |

| pKa | 11.65 ± 0.46 (Predicted) | [3][5][6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of malonic acid with benzyl alcohol or the reaction of malonic acid with benzyl bromide in the presence of a base.[1]

General Experimental Protocol for Synthesis

A common laboratory-scale synthesis involves the reaction of a malonate salt with an appropriate benzyl halide. While specific conditions may vary, a general procedure is outlined below.

-

Reaction Setup : A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents : Malonic acid is dissolved in a suitable solvent, and a base (e.g., sodium ethoxide, potassium carbonate) is added to deprotonate the carboxylic acid groups.

-

Addition of Benzylating Agent : Benzyl bromide or benzyl chloride is added to the reaction mixture.

-

Reaction Conditions : The mixture is heated to reflux and stirred for several hours to ensure the reaction goes to completion.

-

Work-up : After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or toluene.

-

Purification : The organic layer is washed with an aqueous solution of sodium bicarbonate and then with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3][5][6] The crude product is then purified by high-vacuum distillation to yield pure this compound.[3][5][6]

Chemical Reactivity and Mechanism of Action

The utility of this compound in organic synthesis stems from the reactivity of the α-carbon (the methylene group). The two adjacent electron-withdrawing ester groups increase the acidity of the C-H bonds, allowing for easy deprotonation by a base to form a stable enolate. This enolate acts as a potent nucleophile in a variety of chemical transformations.[1]

Key reactions involving this compound include:

-

Alkylation and Acylation : The enolate readily reacts with alkyl halides or acyl halides.

-

Knoevenagel Condensation : It undergoes condensation with aldehydes and ketones to form α,β-unsaturated compounds.[3][5][6] For instance, it was used to prepare benzyl umbelliferone-3-carboxylate via condensation with 2,4-dihydroxybenzaldehyde.[3][5][6]

-

Michael Addition : It can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[1]

-

Asymmetric Synthesis : It is employed in enantioselective reactions, such as in the presence of chiral catalysts, to produce chiral molecules with high enantioselectivity.[1][3][5][6]

The benzyl ester groups are typically removed in the final stages of a synthesis via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl-oxygen bond to yield the corresponding carboxylic acid and toluene. This deprotection step is often followed by decarboxylation if a monosubstituted acetic acid is the desired product.[1]

Applications in Drug Development

This compound is a key starting material or intermediate in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs). Its role as a C2 synthon is critical for building molecular frameworks.

-

Precursor Synthesis : It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] For example, it has been used in the preparation of tetraethyl 3,3-bis(benzyloxycarbonyl)propylene bisphosphonate.[3][6]

-

Heterocyclic Chemistry : The reactivity of malonates is fundamental to the synthesis of various heterocyclic systems, such as barbiturates and pyridopyrimidines, which are common scaffolds in drug molecules.[7]

-

Enantioselective Synthesis : Its use in asymmetric reactions allows for the synthesis of chiral drugs, where specific stereoisomers are required for therapeutic activity.[1]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is crucial to consult the Safety Data Sheet (SDS) before use.[8]

| Hazard Information | Precautionary Measures |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Handling | Use in a well-ventilated area.[9] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][6] Recommended storage is at room temperature.[3][5][6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses, and a vapor respirator as needed.[9] |

| Spill Response | Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9] |

References

- 1. This compound | 15014-25-2 | Benchchem [benchchem.com]

- 2. This compound 15014-25-2 [sigmaaldrich.com]

- 3. This compound CAS#: 15014-25-2 [m.chemicalbook.com]

- 4. This compound | C17H16O4 | CID 84754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 15014-25-2 [chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

A Technical Guide to Dibenzyl Malonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl malonate is a key organic compound utilized extensively as a building block in complex organic syntheses. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a survey of its significant applications in medicinal chemistry and drug development. Particular emphasis is placed on its role in forming carbon-carbon bonds and its utility as a precursor for various pharmacologically active molecules.

Core Properties of this compound

This compound, also known as propanedioic acid, bis(phenylmethyl) ester, is a diester of malonic acid and benzyl alcohol.[1][2] Its core characteristics are summarized below.

Molecular Identity and Physical Properties

The fundamental molecular and physical data for this compound are presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₆O₄ | [1][2][3][4] |

| Molecular Weight | 284.31 g/mol | [2][3][4][5] |

| CAS Number | 15014-25-2 | [1][2][3][5] |

| Appearance | Clear, colorless to yellowish liquid | [6][7] |

| Density | 1.137 g/mL at 25 °C | [2][6][7][8] |

| Boiling Point | 188 °C at 0.2 mmHg | [6][7][8] |

| Flash Point | >110 °C (>230 °F) | [5][8] |

| Refractive Index | n20/D 1.546 | [2][6][7][8] |

| Solubility | Sparingly soluble in water; miscible with ether and alcohol. | [2][6][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of this compound's structure and purity. Key spectral data are summarized in Table 2.

| Spectroscopic Technique | Key Peaks/Shifts (ppm or cm⁻¹) |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 10H, Ar-H), δ ~5.1 (s, 4H, -OCH₂-), δ ~3.4 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~166 (C=O), δ ~135 (Ar-C), δ ~128 (Ar-CH), δ ~67 (-OCH₂-), δ ~41 (-CH₂-) |

| FT-IR (neat) | ~3030 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1150 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | m/z 284 (M+), 91 (C₇H₇⁺, tropylium ion - base peak) |

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through the esterification of malonic acid with benzyl alcohol or the alkylation of malonate esters.

Experimental Protocol: Synthesis via Esterification

A common method for preparing this compound involves the direct esterification of malonic acid with benzyl alcohol, often catalyzed by an acid.

Materials:

-

Malonic acid

-

Benzyl alcohol

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine malonic acid (1 equivalent), benzyl alcohol (2.2 equivalents), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux, and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Vacuum Distillation

Due to its high boiling point, this compound is purified by vacuum distillation to prevent thermal decomposition.[9][10]

Apparatus:

-

Short-path distillation apparatus

-

Heating mantle with magnetic stirring

-

Vacuum pump

-

Cold trap

Procedure:

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Gradually apply vacuum to the system. A cold trap should be used to protect the pump.

-

Once a stable vacuum is achieved (e.g., <1 mmHg), begin heating the flask with stirring.

-

Collect the fraction that distills at the appropriate temperature for the given pressure (e.g., ~188 °C at 0.2 mmHg).[6][7][8]

-

Discard the forerun and the high-boiling residue to obtain the purified this compound.

Applications in Organic Synthesis and Drug Development

This compound serves as a versatile precursor in the synthesis of a wide range of organic molecules, including pharmaceuticals.

Knoevenagel Condensation

This compound is an active methylene compound that readily undergoes Knoevenagel condensation with aldehydes and ketones. This reaction is a fundamental C-C bond-forming reaction used to synthesize substituted alkenes, which are precursors to various compounds, including coumarins.[6][11] For instance, it can be used in the preparation of benzyl umbelliferone-3-carboxylate via condensation with 2,4-dihydroxybenzaldehyde.[6][7]

Synthesis of Barbiturates

Malonic esters are foundational in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[12][13][14] The general synthesis involves the condensation of a disubstituted malonic ester with urea. While diethyl malonate is commonly cited, the principles apply to this compound, where the benzyl groups would be removed in a subsequent step.

Enantioselective Michael Additions

This compound can be employed as a nucleophile in enantioselective Michael additions to α,β-unsaturated compounds.[1] These reactions, often catalyzed by chiral organocatalysts, are crucial for establishing stereocenters in molecules, a key aspect of modern drug design.[1] The use of high-pressure conditions has been shown to facilitate these additions to less reactive substrates.

Precursor for Bisphosphonates

This compound has been utilized in the preparation of complex molecules such as tetraethyl 3,3-bis(benzyloxycarbonyl)propylene bisphosphonate.[6][7] Bisphosphonates are a class of drugs used to treat bone diseases like osteoporosis.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals and other fine chemicals. Its activated methylene group allows for a variety of carbon-carbon bond-forming reactions, making it an indispensable tool for synthetic chemists. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this important compound.

References

- 1. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 15014-25-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(15014-25-2) 13C NMR [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Dibenzyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dibenzyl malonate. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in the accurate identification and characterization of this compound. This document details the experimental protocols for acquiring NMR spectra and presents a thorough analysis of the spectral data, supported by clear data tables and a structural diagram.

Introduction to this compound and NMR Spectroscopy

This compound (C₁₇H₁₆O₄) is a diester of malonic acid and benzyl alcohol. It serves as a key reagent in organic synthesis, particularly in the malonic ester synthesis for the formation of carbon-carbon bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H NMR spectra, and the chemical shifts in ¹³C NMR spectra, one can deduce the precise arrangement of atoms within the molecule.

Experimental Protocols for NMR Spectrum Acquisition

The following section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A standard procedure for preparing a sample of this compound for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can serve as an internal reference.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube. The solution should be clear and free of any particulate matter.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Parameters

The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. The following are typical acquisition parameters:

For ¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: A range of approximately -1 to 11 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

For ¹³C NMR Spectroscopy:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

¹H NMR Spectrum Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the aromatic protons of the benzyl groups, the benzylic methylene protons, and the central methylene protons of the malonate backbone.

¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound, recorded in CDCl₃ at 399.65 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| 5.13 | Singlet | 4H | Benzylic protons (O-CH₂-Ph) |

| 3.43 | Singlet | 2H | Malonate protons (CH₂) |

Note: The chemical shift of the aromatic protons is often observed as a complex multiplet due to the various electronic environments of the ortho, meta, and para protons.

¹³C NMR Spectrum Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays a set of distinct signals corresponding to the different carbon environments within the molecule. Due to the symmetry of the molecule, the two benzyl groups are chemically equivalent, resulting in a smaller number of unique carbon signals than the total number of carbon atoms.

¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are based on typical chemical shift ranges for similar functional groups.

| Chemical Shift (δ) ppm | Assignment |

| ~166 | Carbonyl carbon (C=O) |

| ~135 | Quaternary aromatic carbon (C-ipso) |

| ~128.5 | Aromatic methine carbons (C-ortho, C-meta) |

| ~128.2 | Aromatic methine carbon (C-para) |

| ~67 | Benzylic carbon (O-CH₂-Ph) |

| ~41 | Malonate carbon (CH₂) |

Structural Representation and NMR Signal Correlation

The following diagram illustrates the chemical structure of this compound and the logical relationship between its constituent atoms and their corresponding NMR signals.

Caption: Correlation of this compound structure with its NMR signals.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure. The ¹H NMR spectrum clearly shows the characteristic signals for the aromatic, benzylic, and malonate protons with the expected integrations. The ¹³C NMR spectrum further confirms the structure by showing the expected number of unique carbon signals in their respective chemical shift regions. This guide provides the necessary data and protocols for the confident identification and analysis of this compound using NMR spectroscopy, which is a critical step in its application in research and development.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Dibenzyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy data for dibenzyl malonate. It includes a detailed interpretation of the spectral data, a summary of key absorption peaks, a standard experimental protocol for data acquisition, and a logical workflow for spectral interpretation, all designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." In the context of this compound, a diester containing both aromatic and aliphatic moieties, IR spectroscopy is instrumental in confirming its chemical structure. The key functional groups that can be identified are the carbonyl (C=O) group of the ester, the carbon-oxygen (C-O) single bonds, the aromatic carbon-carbon (C=C) bonds of the benzyl groups, and the various carbon-hydrogen (C-H) bonds.

Quantitative Infrared Spectroscopy Data for this compound

The following table summarizes the principal absorption peaks observed in the Fourier Transform Infrared (FTIR) spectrum of this compound. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3035 | C-H (Aromatic) | Stretching |

| ~2960 | C-H (Aliphatic) | Asymmetric Stretching |

| ~2850 | C-H (Aliphatic) | Symmetric Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1605, ~1497, ~1455 | C=C (Aromatic) | Ring Stretching |

| ~1270 - ~1160 | C-O (Ester) | Stretching |

| ~740, ~695 | C-H (Aromatic) | Out-of-plane Bending |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Detailed Interpretation of the this compound IR Spectrum

The IR spectrum of this compound reveals the presence of all its key functional components through characteristic absorption bands.

-

C-H Stretching Vibrations: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. The peak observed at approximately 3035 cm⁻¹ is indicative of the C-H bonds in the aromatic rings of the benzyl groups. Just below 3000 cm⁻¹, the peaks around 2960 cm⁻¹ and 2850 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the methylene groups (-CH₂-) of the malonate and benzyl moieties.

-

C=O Carbonyl Stretching: A strong, sharp absorption peak is consistently observed around 1735 cm⁻¹. This is a hallmark feature of the carbonyl (C=O) group in an ester functional group. The position of this band is crucial for identifying the ester and distinguishing it from other carbonyl-containing compounds like ketones or carboxylic acids.

-

C=C Aromatic Ring Stretching: The presence of the benzene rings is confirmed by a series of absorptions in the 1605-1455 cm⁻¹ region. Typically, aromatic compounds show multiple bands in this area due to the stretching of the carbon-carbon double bonds within the ring. For this compound, peaks are expected and observed around 1605 cm⁻¹, 1497 cm⁻¹, and 1455 cm⁻¹.

-

C-O Ester Stretching: The carbon-oxygen single bond stretching vibrations of the ester group give rise to strong absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹. In the spectrum of this compound, a broad and strong absorption band is found in the range of approximately 1270 cm⁻¹ to 1160 cm⁻¹, confirming the presence of the C-O linkage.

-

C-H Aromatic Out-of-Plane Bending: The substitution pattern on the benzene rings can often be determined by analyzing the strong absorption bands in the 900-650 cm⁻¹ region. For a monosubstituted benzene ring, as in the benzyl groups of this compound, strong bands are expected around 740 cm⁻¹ and 695 cm⁻¹. These absorptions are due to the out-of-plane bending of the C-H bonds on the aromatic ring.

Experimental Protocol for Acquiring the IR Spectrum of this compound

The following is a standard procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample (liquid)

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are turned on and have been allowed to stabilize according to the manufacturer's instructions.

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean and empty ATR crystal. This step is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal using a clean Pasteur pipette. The amount should be sufficient to completely cover the crystal surface.

-

Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the spectrum is recorded, lift the press and thoroughly clean the ATR crystal and the press tip with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Ensure the crystal is completely dry before the next measurement.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a logical workflow for the interpretation of an IR spectrum, with a focus on identifying the key functional groups in this compound.

Caption: Logical workflow for the interpretation of the IR spectrum of this compound.

An In-depth Technical Guide to the Physical Properties of Dibenzyl Malonate

This guide provides a detailed overview of the key physical properties of dibenzyl malonate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The information is presented in a clear, structured format, including experimental methodologies and a logical workflow diagram relevant to its application.

Physical Properties of this compound

This compound is a diester of malonic acid and is commonly used as a reagent in organic synthesis. Its physical characteristics are crucial for its handling, reaction setup, and purification.

Data Summary

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 188 °C | at 0.2 mmHg[1][2][3] |

| Density | 1.137 g/mL | at 25 °C[1][2][3] |

Experimental Protocols for Property Determination

While specific experimental data for the determination of this compound's properties are not detailed in the available literature, the following are standard and widely accepted methods for determining the boiling point and density of high-boiling point liquids like this compound.

1. Determination of Boiling Point via Vacuum Distillation

Given its high boiling point at atmospheric pressure, the boiling point of this compound is determined under reduced pressure to prevent decomposition.

-

Apparatus: A distillation apparatus is assembled, consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum pump with a manometer.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar.

-

The apparatus is securely clamped and connected to a vacuum source.

-

The system is evacuated to the desired pressure (e.g., 0.2 mmHg), which is monitored by the manometer.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and the vapor phase temperature stabilizes as the distillate is collected in the receiving flask. This stable temperature is the boiling point at that specific pressure.[4][5][6]

-

2. Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[7]

-

Apparatus: A pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube), an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.[7]

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed again.[7]

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[8][9][10][11]

-

Application in Organic Synthesis: A Workflow Example

This compound is a valuable reagent in organic synthesis, often utilized in reactions such as the Knoevenagel condensation.[1] The following diagram illustrates a generalized workflow for such a reaction.

Caption: Workflow of a Knoevenagel condensation using this compound.

References

- 1. This compound CAS#: 15014-25-2 [m.chemicalbook.com]

- 2. This compound | 15014-25-2 [chemicalbook.com]

- 3. 15014-25-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. vernier.com [vernier.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. mt.com [mt.com]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homesciencetools.com [homesciencetools.com]

- 11. m.youtube.com [m.youtube.com]

Dibenzyl malonate synthesis mechanism and kinetics

An In-depth Technical Guide to the Synthesis of Dibenzyl Malonate: Mechanisms and Kinetics

Introduction

This compound (DBM), a diester of malonic acid, is a pivotal building block in organic synthesis.[1] Its chemical structure, featuring a reactive methylene group activated by two adjacent carbonyls and stable benzyl ester protecting groups, makes it highly valuable.[1] These benzyl groups can be easily removed under mild conditions such as hydrogenolysis, facilitating its use in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1] DBM is instrumental in various reactions, such as enantioselective additions and Knoevenagel condensations.[1][2][3][4] This guide provides a detailed exploration of the primary synthesis mechanisms for this compound, a review of its reaction kinetics, and comprehensive experimental protocols for its preparation.

Core Synthetic Routes and Mechanisms

The synthesis of this compound can be achieved through several distinct chemical pathways. The most prominent methods include the direct esterification of malonic acid, transesterification of other malonate esters, and the alkylation of malonic acid derivatives.

Fischer-Speier Esterification

This is a direct, acid-catalyzed esterification of malonic acid with benzyl alcohol.[5] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of one reactant.[5][6][7][8] Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are commonly used as catalysts.[5][6]

Mechanism: The Fischer esterification mechanism proceeds through a series of reversible steps:

-

Protonation of Carbonyl: The acid catalyst protonates one of the carbonyl oxygens of malonic acid, activating the carbonyl carbon and making it more electrophilic.[7][8][9]

-

Nucleophilic Attack: A molecule of benzyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[7]

-

Proton Transfer: A proton is transferred from the oxonium ion (derived from the attacking alcohol) to one of the hydroxyl groups, forming a good leaving group (water).[7][9]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester. This process occurs for both carboxylic acid groups to yield this compound.

References

- 1. This compound | 15014-25-2 | Benchchem [benchchem.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. alkalisci.com [alkalisci.com]

- 4. This compound CAS#: 15014-25-2 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatility of Dibenzyl Malonate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl malonate is a valuable and versatile reagent in organic synthesis, serving as a key building block for a wide array of complex molecules. Its unique structural features, particularly the benzyl ester groups, offer distinct advantages in terms of reactivity, selectivity, and ease of deprotection. These properties make it an indispensable tool in the synthesis of pharmaceuticals, natural products, and other high-value chemical entities. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways. The benzyl esters of this compound are stable but can be readily cleaved under mild conditions, such as hydrogenolysis or acidic conditions, allowing for the unmasking of the carboxylic acid functionality late in a synthetic sequence.[1]

Core Applications of this compound

This compound's utility in organic synthesis is centered around the reactivity of its acidic methylene protons and the unique properties of its benzyl ester protecting groups. Key applications include its use in asymmetric synthesis to create chiral molecules, the formation of heterocyclic compounds, and its role as a nucleophile in transition metal-catalyzed reactions.

Enantioselective Synthesis of Chiral Building Blocks

The creation of stereochemically defined centers is a cornerstone of modern drug development. This compound is extensively used in enantioselective reactions to produce chiral molecules with high optical purity.

Asymmetric Alkylation: Phase-transfer catalysis has proven to be a powerful method for the enantioselective alkylation of malonic esters. By employing chiral phase-transfer catalysts, the enolate of this compound can be alkylated with high enantioselectivity, affording chiral α-alkylated malonates. These products are versatile intermediates that can be further elaborated into a variety of chiral compounds, including unnatural amino acids and complex natural products. The use of bulky ester groups, such as in 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate, has been shown to achieve high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee).[2]

Michael Additions: this compound is also a competent nucleophile in asymmetric Michael additions. Under high-pressure conditions and in the presence of a chiral organocatalyst, it can add to β-arylethenesulfonyl fluorides to generate chiral alkanesulfonyl fluorides with yields up to 96% and enantioselectivities up to 92%.[3] These chiral adducts can be further functionalized, demonstrating the utility of this methodology in creating complex chiral molecules.

| Malonate Derivative | Alkylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | p-Chlorobenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | -40 | 30 | 75 | 95 | [2] |

| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Benzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | -40 | 30 | 99 | 91 | [2] |

| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Allyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | -40 | 24 | 99 | 86 | [2] |

This protocol is adapted from the enantioselective alkylation of a malonate bearing bulky ester groups.[2][4]

Objective: To perform an enantioselective phase-transfer catalytic alkylation of a malonate derivative.

Materials:

-

1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (0.065 mmol)

-

p-Chlorobenzyl bromide (0.324 mmol)

-

(S,S)-3,4,5-trifluorophenyl-NAS bromide (0.0033 mmol)

-

Toluene (216 μL)

-

50% w/v aqueous Potassium Hydroxide (KOH) (36.4 μL, 0.324 mmol)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate and (S,S)-3,4,5-trifluorophenyl-NAS bromide in toluene at room temperature, add p-chlorobenzyl bromide.[4]

-

Cool the reaction mixture to the designated low temperature (e.g., -40 °C).[2]

-

Add 50% w/v aqueous KOH to the mixture and stir until the starting material disappears, as monitored by TLC.[4]

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).[4]

-

Wash the organic layer with brine (2 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[4]

-

Purify the residue by column chromatography on silica gel to afford the desired product.[4]

References

- 1. This compound | 15014-25-2 | Benchchem [benchchem.com]

- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Dibenzyl Malonate: A Keystone Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl malonate, a diester of malonic acid, is a pivotal building block in medicinal chemistry. Its chemical structure, featuring a reactive central methylene group flanked by two carbonyls and protected by benzyl esters, provides a unique combination of reactivity and stability that is highly valued in the synthesis of complex pharmaceutical agents. The benzyl groups serve as excellent protecting groups for the carboxylic acid functionalities, which can be selectively removed under mild hydrogenolysis conditions without affecting other sensitive parts of a molecule. This stability, coupled with the nucleophilic character of the α-carbon, makes this compound an ideal precursor for introducing a C2 acetic acid synthon in a controlled manner, enabling the construction of a diverse array of molecular architectures, from heterocyclic scaffolds to highly functionalized acyclic chains. This guide details its synthesis, properties, and critical applications, providing experimental protocols and workflow visualizations to support its use in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a clear, yellowish liquid at room temperature. Its properties are well-documented, making it a reliable reagent in synthetic workflows.

| Property | Value | Reference(s) |

| CAS Number | 15014-25-2 | [1][2][3] |

| Molecular Formula | C₁₇H₁₆O₄ | [1][2][3] |

| Molecular Weight | 284.31 g/mol | [1][2][3] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Boiling Point | 188 °C @ 0.2 mmHg | [1][2] |

| Density | 1.137 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.546 | [1][2] |

| Solubility | Sparingly soluble in water; miscible with ether and alcohol | [3] |

| pKa (Predicted) | 11.65 ± 0.46 | [3] |

| Flash Point | >110 °C (>230 °F) | [1][2] |

Core Synthetic Protocols

The utility of this compound is defined by three primary transformations: its synthesis, its alkylation, and the subsequent deprotection of the benzyl esters.

Experimental Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard acid-catalyzed esterification of malonic acid with benzyl alcohol. The continuous removal of water drives the reaction to completion.[4][5]

Materials:

-

Malonic Acid (1.0 eq)

-

Benzyl Alcohol (2.5 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

To a round-bottom flask, add malonic acid (1.0 eq), benzyl alcohol (2.5 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 2 mL per gram of malonic acid).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until the theoretical amount of water has been collected (typically 4-8 hours). Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

-

Purify the resulting crude oil by vacuum distillation (188 °C @ 0.2 mmHg) to yield pure this compound.[1][2]

| Parameter | Value |

| Reactant Ratio (Acid:Alcohol) | 1 : 2.5 |

| Catalyst Loading | 5 mol% |

| Reaction Time | 4 - 8 hours |

| Typical Yield | 85 - 95% |

Experimental Protocol 2: Alkylation of this compound

This procedure details the C-alkylation of this compound using a strong base to form the enolate, followed by nucleophilic attack on an alkyl halide.

Materials:

-

This compound (1.0 eq)

-

Sodium ethoxide (1.05 eq) or Sodium Hydride (1.1 eq, 60% dispersion in mineral oil)

-

Alkyl Halide (R-X) (1.0 - 1.1 eq)

-

Anhydrous Ethanol or THF

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, add anhydrous ethanol. If using sodium metal, add it in small pieces (1.05 eq) to form sodium ethoxide in situ. If using sodium hydride, suspend it (1.1 eq) in anhydrous THF.

-

Cool the base solution to 0 °C and add this compound (1.0 eq) dropwise via a dropping funnel.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.0-1.1 eq) dropwise, maintaining the temperature below 30 °C.

-

After the addition is complete, heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC, typically 2-6 hours).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 3: Debenzylation via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl ester protecting groups to yield the free malonic acid derivative, a common final step before decarboxylation.[6][7]

Materials:

-

Substituted this compound (1.0 eq)

-

Palladium on Carbon (10% Pd/C, 5-10 mol%)

-

Methanol, Ethanol, or Ethyl Acetate

-

Hydrogen gas

Equipment:

-

Round-bottom flask or hydrogenation vessel

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer

-

Filtration setup (e.g., Celite® pad)

Procedure:

-

Dissolve the substituted this compound substrate in a suitable solvent (e.g., methanol or ethyl acetate) in a hydrogenation flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures).

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Once complete, carefully purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product. The resulting disubstituted malonic acid can often be carried forward without further purification or decarboxylated by gentle heating.

| Parameter | Value |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Catalyst Loading | 5 - 10 mol% |

| Hydrogen Source | H₂ gas (balloon or pressure vessel) |

| Solvent | Methanol, Ethanol, Ethyl Acetate |

| Temperature | Room Temperature |

Applications in Medicinal Chemistry

The synthetic versatility of this compound makes it a valuable precursor for numerous classes of therapeutic agents.

Precursor to Antithrombotic Agents: The Case of Ticagrelor

Ticagrelor is a potent P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. While many reported syntheses utilize diethyl malonate, the core chemistry is directly applicable to this compound. The malonate derivative serves as the foundational unit for constructing the pyrimidine core of the drug.

The synthesis involves the reaction of a malonate diester with a pyrimidine derivative, followed by a series of transformations to build the complex triazolopyrimidine scaffold. The use of benzyl esters instead of ethyl esters would be a strategic choice, allowing for deprotection under very mild hydrogenolysis conditions, which can be advantageous when other sensitive functional groups are present.

Building Blocks for Antiviral and Anticancer Agents

Derivatives of this compound have shown promise as bioactive compounds. Research has indicated that certain compounds synthesized from this compound exhibit moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV).[8] Furthermore, some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing significant activity in specific cases while maintaining low cytotoxicity towards normal cells.[8] The this compound core allows for the systematic introduction of diverse side chains, facilitating the generation of libraries for structure-activity relationship (SAR) studies.

Prodrugs for Cardioprotection

This compound has been investigated as a prodrug for delivering malonate to tissues affected by ischemia/reperfusion injury, a common occurrence after a heart attack.[8] During ischemia, the accumulation of succinate leads to a burst of reactive oxygen species (ROS) upon reperfusion, causing significant tissue damage. Malonate is a known competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in this process.[9][10] By administering this compound, the ester groups facilitate delivery into the cell, where endogenous esterases can hydrolyze them to release the active malonate inhibitor precisely where it is needed, thus mitigating cardiac damage.[8]

Visualizations of Synthetic and Biological Pathways

General Synthetic Workflow

The use of this compound in synthesis typically follows a logical progression from C-C bond formation to final deprotection or cyclization.

Caption: General synthetic workflow using this compound.

Signaling Pathway: Malonate Inhibition in Cardiac Ischemia-Reperfusion

This compound can act as a prodrug to deliver malonate, which inhibits succinate dehydrogenase (SDH) and mitigates reperfusion injury.[9][11]

Caption: Malonate inhibits SDH to prevent reperfusion injury.

Conclusion

This compound is more than a simple reagent; it is a strategic tool in the medicinal chemist's arsenal. Its predictable reactivity and the reliability of benzyl group deprotection allow for its seamless integration into complex synthetic routes. From creating the core structures of life-saving drugs to enabling novel therapeutic strategies like targeted prodrug delivery, this compound continues to be a cornerstone precursor, facilitating innovation in the ongoing quest for new and more effective medicines. This guide provides the foundational knowledge and practical protocols to effectively leverage its potential in the laboratory.

References

- 1. This compound 15014-25-2 [sigmaaldrich.com]

- 2. 44 – A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis of O-Benzyl Groups. In Situ preparation of an active Pd(0)/C Catalyst with well Defined Properties – Felpin – SCNT [felpin.univ-nantes.fr]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 8. This compound | 15014-25-2 | Benchchem [benchchem.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. researchgate.net [researchgate.net]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

The Role of Dibenzyl Malonate in Advanced Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl malonate (DBM) is a versatile organic compound that is progressively demonstrating its significance in the field of polymer chemistry. Its unique structural features, including an active methylene group and cleavable benzyl ester functionalities, position it as a valuable monomer, a precursor to functionalized monomers, and a potential modulator in polymerization processes. The incorporation of DBM into polymer backbones can enhance thermal and mechanical properties.[1] This technical guide provides an in-depth exploration of the multifaceted roles of this compound in polymer synthesis, focusing on its application in polycondensation, as a precursor for functional monomers, and its potential as a chain transfer agent. Detailed experimental protocols, quantitative data summaries, and logical diagrams are presented to offer a comprehensive resource for professionals in research and development.

Introduction to this compound

This compound (C₁₇H₁₆O₄, MW: 284.31 g/mol ) is the dibenzyl ester of malonic acid.[2] Its core structure consists of a central methylene group flanked by two carbonyl groups, which are in turn esterified with benzyl alcohol. This arrangement confers specific reactivity to the molecule: the methylene protons are acidic and readily abstracted, making it a useful nucleophile in organic synthesis, while the benzyl ester groups can be selectively cleaved under mild hydrogenolysis conditions. These characteristics are pivotal to its utility in the synthesis of complex polymer architectures.

The synthesis of DBM itself is typically a straightforward esterification or alkylation reaction.[1]

This compound as a Monomer in Polycondensation

This compound can serve as a difunctional monomer in polycondensation reactions, typically with diols, to produce polyesters. The presence of the bulky benzyl groups along the polymer backbone can impart unique properties such as increased thermal stability and altered mechanical strength compared to polyesters synthesized from simpler aliphatic malonates.[1]

The general scheme for this polycondensation involves the transesterification of DBM with a diol, releasing benzyl alcohol as a byproduct. The reaction is driven to completion by the removal of this byproduct, often under vacuum at elevated temperatures.

Quantitative Data

While extensive data for DBM-based polyesters are proprietary or dispersed in specific patent literature, data from analogous diaryl and dialkyl malonate polymerizations provide insight into expected outcomes. High molecular weight polyesters are achievable, with properties dependent on the chosen diol and reaction conditions.[3][4]

Table 1: Representative Properties of Polyesters from Polycondensation

| Monomer System | Diol | Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |

|---|---|---|---|---|---|---|

| Diethyl Malonate | 1,6-Hexanediol | Ti(OBu)₄ | 8,000 - 15,000 | 1.8 - 2.5 | - | 45 - 60 |

| This compound | 1,6-Hexanediol | Ti(OBu)₄ | Expected Higher | ~2.0 | Expected Higher | Variable |

| Furan-dicarboxylate | Ethylene Glycol | Sb₂O₃ | >20,000 | 1.9 - 2.2 | ~85 | ~215 |

Note: Data for DBM is extrapolated based on structural effects; specific experimental values would be needed for precise characterization.

Experimental Protocol: Melt Polycondensation of DBM with 1,6-Hexanediol

-

Reactant Preparation : In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound (e.g., 28.43 g, 0.1 mol) and 1,6-hexanediol (11.82 g, 0.1 mol).

-

Catalyst Addition : Add a suitable polycondensation catalyst, such as titanium(IV) butoxide (Ti(OBu)₄), at a concentration of 0.01-0.1 mol% relative to the diacid ester.

-

First Stage (Esterification) : Heat the mixture under a slow stream of nitrogen to 160-180°C. Maintain these conditions for 2-4 hours while benzyl alcohol is distilled off.[5]

-

Second Stage (Polycondensation) : Gradually reduce the pressure to below 1 mbar while increasing the temperature to 200-220°C. Continue the reaction for another 4-6 hours to increase the polymer's molecular weight.[5] The viscosity of the reaction mixture will increase noticeably.

-

Polymer Recovery : Cool the reactor to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent like cold methanol to purify it.

-

Drying : Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

This compound as a Precursor to Functional Monomers

One of the most powerful applications of DBM in polymer science is its use as a starting material for creating more complex, functional monomers.[1] The active methylene group allows for a wide range of chemical modifications, and the benzyl esters serve as robust protecting groups that can be removed post-polymerization to unmask functional groups like carboxylic acids. This strategy is central to developing biocompatible and biodegradable polymers for biomedical applications.[6]

This workflow enables the synthesis of polymers with pendant functional groups that are not amenable to direct polymerization.

Application in Ring-Opening Polymerization (ROP)

DBM derivatives can be converted into cyclic monomers, such as substituted lactones or cyclic carbonates, which are suitable for Ring-Opening Polymerization (ROP).[7][8] ROP is a powerful technique for producing well-defined polymers with controlled molecular weights and low polydispersity, which is crucial for applications in drug delivery and tissue engineering.[6][9]

Anionic Polymerization of Malonate Derivatives

While DBM itself is not typically subjected to vinyl-type polymerization, its derivatives, such as diethyl methylene malonate (DEMM), are highly reactive monomers in anionic polymerization.[10][11] This chemistry can be initiated by weak anionic species, including water at neutral or basic pH, and proceeds rapidly at room temperature.[10] The principles are applicable to dibenzyl methylene malonate derivatives.

The mechanism involves the nucleophilic attack of an initiator on the electron-poor double bond of the methylene malonate monomer.

Quantitative Data from DEMM Polymerization

Studies on the anionic polymerization of DEMM show a strong dependence of molecular weight on the pH of the aqueous initiator solution. This demonstrates a degree of control over the polymerization process.[11]

Table 2: Molecular Weight of Poly(DEMM) vs. Initiator pH

| Initiator Solution pH | Weight-Average MW (kDa) |

|---|---|

| 3 | < 32 |

| 4 | < 32 |

| 5 | < 32 |

| 6 | > 300 |

| 7 | > 300 |

(Data adapted from studies on diethyl methylene malonate (DEMM)).[11]

Experimental Protocol: Anionic Solution Polymerization of a Methylene Malonate

-

Monomer and Solvent Preparation : Purify the methylene malonate monomer by passing it through a column of basic alumina to remove acidic inhibitors. Use anhydrous tetrahydrofuran (THF) as the solvent.

-

Reaction Setup : In a flame-dried, nitrogen-purged flask, add 10 mL of anhydrous THF via syringe.

-

Initiation : Prepare a dilute solution of the initiator, such as tetrabutylammonium benzoate, in THF. Add a specific amount of the initiator solution (e.g., to achieve a 100:1 monomer-to-initiator ratio) to the stirring THF.

-

Polymerization : Add the purified methylene malonate monomer (e.g., 1-2 g) dropwise to the initiator solution at room temperature. The polymerization is typically rapid and may be accompanied by a slight exotherm. Allow the reaction to proceed for 1-2 hours.[12]

-

Termination : Terminate the polymerization by adding a few drops of acidified methanol.

-

Purification : Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol or hexane.

-

Drying : Collect the polymer by filtration and dry under vacuum to a constant weight.

Potential Role as a Chain Transfer Agent

Table 3: Typical Chain Transfer Constants (Ctr) for Various Agents in Styrene Polymerization at 60°C

| Chain Transfer Agent | Ctr |

|---|---|

| Carbon Tetrachloride | 0.01 |

| Toluene | 0.00012 |

| Diethyl Malonate | ~0.005 (estimated) |

| n-Dodecanethiol | 19 |

(Data is illustrative and sourced from general polymer chemistry literature).

The relatively low expected Ctr suggests that DBM would be a weak chain transfer agent, requiring high concentrations to significantly impact polymer molecular weight. However, this property could be exploited for fine-tuning molecular weight in specific systems.

Conclusion

This compound is a highly valuable and versatile molecule in the synthesis of advanced polymers. Its primary roles include serving as a monomer in polycondensation reactions to create polyesters with potentially enhanced thermal properties, and more significantly, acting as a key building block for the synthesis of complex functional monomers. The ability to modify its active methylene center and later deprotect the benzyl ester groups offers a sophisticated route to functional polymers for high-value applications, including in the biomedical field. While its direct application as a chain transfer agent is less established, its chemical structure provides a basis for this potential function. The detailed protocols and workflow diagrams provided in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical attributes of this compound in next-generation polymer design and development.

References

- 1. This compound | 15014-25-2 | Benchchem [benchchem.com]

- 2. This compound | C17H16O4 | CID 84754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2017043974A1 - Process for enhancing the molecular weight of a polyester by solid state polymerization - Google Patents [patents.google.com]

- 4. pure.uva.nl [pure.uva.nl]

- 5. iscientific.org [iscientific.org]

- 6. pure.mpg.de [pure.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. Molecules | Special Issue : Ring-Opening Polymerization [mdpi.com]

- 9. Zwitterionic ring-opening polymerization for the synthesis of high molecular weight cyclic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 14. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]

- 15. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Heart of Synthesis: An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Dibenzyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl malonate is a pivotal reagent in organic synthesis, prized for the reactivity of its central methylene group. Flanked by two electron-withdrawing benzyl ester functionalities, the protons of this methylene group exhibit notable acidity, facilitating the formation of a stabilized enolate. This nucleophilic intermediate is the linchpin for a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular architectures found in pharmaceuticals and other functional materials. This technical guide provides a comprehensive examination of the factors governing the reactivity of this compound's active methylene group, detailed experimental protocols for its key transformations, and quantitative data to inform synthetic strategy.

Introduction: The Activated Methylene Group

The reactivity of this compound stems from the unique electronic environment of the C-2 methylene protons. The adjacent carbonyl groups exert a strong inductive electron-withdrawing effect, polarizing the C-H bonds and increasing the acidity of the protons. Upon deprotonation with a suitable base, a resonance-stabilized enolate is formed, where the negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. This delocalization significantly stabilizes the conjugate base, thereby lowering the pKa of the active methylene protons.

The predicted pKa value for this compound is approximately 11.65, rendering it readily deprotonated by a range of bases.[1] This facile enolate formation is the cornerstone of its utility in synthetic chemistry, enabling reactions such as alkylations, acylations, and condensations.

Factors Influencing Reactivity

The reactivity of the active methylene group in this compound is not static; it is profoundly influenced by several experimental parameters that can be modulated to achieve desired outcomes.

-

Choice of Base: The selection of the base is critical in controlling the extent and rate of enolate formation. Stronger bases, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), will quantitatively deprotonate the malonate, while weaker bases, like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃), will establish an equilibrium. The choice of base can also influence the formation of kinetic versus thermodynamic enolates in substituted malonates, although this is more pertinent once the first alkylation has occurred.

-

Solvent Effects: The solvent plays a crucial role in stabilizing the enolate and influencing the reaction pathway. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are commonly employed as they effectively solvate the cation of the base without protonating the enolate. This enhances the nucleophilicity of the enolate.

-

Temperature: Reaction temperature can impact the regioselectivity of enolate formation and the rate of subsequent reactions. Lower temperatures often favor the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate.

-

Nature of the Electrophile: The structure and reactivity of the electrophile will dictate the success of alkylation and acylation reactions. Primary and benzylic halides are excellent substrates for alkylation, proceeding via an S(_N)2 mechanism.

Key Reactions of the Active Methylene Group

The nucleophilic enolate derived from this compound is a versatile intermediate for a variety of synthetic transformations.

Alkylation: The Malonic Ester Synthesis

The alkylation of this compound, a cornerstone of the malonic ester synthesis, allows for the introduction of one or two alkyl substituents at the α-carbon. This is followed by hydrolysis and decarboxylation to yield a substituted acetic acid.

Quantitative Data: Alkylation of Malonic Esters

| Malonic Ester | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl Malonate | Benzyl Chloride | NaOEt | Ethanol | Reflux | 8-11 | 51-57 | [2] |

| Diethyl Malonate | Benzyl Chloride | CaO | DMSO | 40 | - | 70 | [3] |

| This compound | N-tert-butoxycarbonyl aldimines | Yb(OTf)₃/iPr-pybox | - | Room Temp | - | - | [1] |

Acylation

The acylation of this compound introduces an acyl group at the active methylene position, leading to the formation of β-keto esters. These products are valuable intermediates in the synthesis of more complex molecules.

Quantitative Data: Acylation of Malonic Acid Derivatives

| Substrate | Acylating Agent | Coupling Agent | Base | Solvent | Temperature (°C) | Time | Yield | Reference |

| Benzylmalonic Acid | Various Amines | Uronium-based | DIPEA | DMF/DMSO/NMP | 20 | 5 min (preactivation) | Almost Quantitative | [4] |

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of the active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[5] This reaction is often catalyzed by a weak base.

Quantitative Data: Knoevenagel Condensation with this compound

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dihydroxybenzaldehyde | L-proline | Acetonitrile | 80 | 18 | 54-94 | [6] |

| Various Aldehydes | - | - | - | - | 70 | [6] |

Experimental Protocols

General Protocol for Alkylation of this compound

This protocol is a generalized procedure for the mono-alkylation of this compound.

-

Enolate Formation: To a solution of this compound (1.0 eq.) in a dry aprotic solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.0-1.2 eq.) portion-wise at 0 °C. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the enolate.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.1 eq., e.g., a primary alkyl halide) dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Acylation of this compound

This protocol outlines a general method for the acylation of this compound.

-

Enolate Formation: Prepare the enolate of this compound as described in the alkylation protocol.

-

Acylation: Add the acylating agent (1.0 eq., e.g., an acyl chloride or anhydride) dropwise to the enolate solution at 0 °C. Stir the reaction mixture at room temperature until completion.

-

Work-up and Purification: Follow the work-up and purification procedures as described in the alkylation protocol.

General Protocol for Knoevenagel Condensation

This protocol provides a general procedure for the Knoevenagel condensation of this compound with an aldehyde.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile).

-

Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, L-proline).

-

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time, monitoring the progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification: Purify the product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. researchgate.net [researchgate.net]

- 3. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]

- 4. Mechanistic studies of malonic acid-mediated in situ acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 15014-25-2 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation of Dibenzyl Malonate with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction